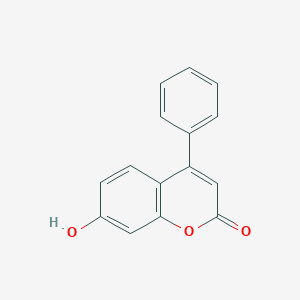

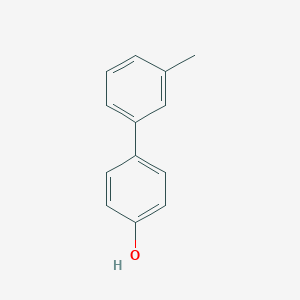

4-(3-Methylphenyl)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of phenol derivatives often involves the reaction of substituted phenols with various reagents. For instance, the synthesis of electroactive phenol-based polymers has been achieved by reacting di(thiophen-2-yl)-1H-pyrrol-1-yl derivatives with 4-aminophenol under specific conditions . Similarly, the synthesis of poly-4-[(2-methylphenyl)iminomethyl]phenol was studied using different oxidants in an aqueous alkaline medium . These methods could potentially be adapted for the synthesis of 4-(3-Methylphenyl)phenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenol derivatives is often confirmed using spectroscopic techniques such as FT-IR, UV–vis, NMR, and sometimes X-ray crystallography . These techniques can provide detailed information about the functional groups, molecular geometry, and electronic structure of the compounds. For 4-(3-Methylphenyl)phenol, similar analytical methods would be employed to elucidate its structure.

Chemical Reactions Analysis

Phenol derivatives can undergo various chemical reactions, including oxidative polymerization , which can be used to synthesize polymers with specific properties. The reactivity of these compounds can be influenced by the substituents on the phenol ring, as seen in the synthesis of Schiff bases and their ability to form hydrogen bonds . The chemical behavior of 4-(3-Methylphenyl)phenol would likely be influenced by the presence of the methyl group on the phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol derivatives, such as thermal stability, solubility, and electrochemical properties, are characterized using techniques like TG-DTA, SEC, and conductivity measurements . These properties are crucial for determining the potential applications of these compounds in various fields, including materials science and electronics. The solvatochromism and preferential solvation in solvent mixtures of nitro-substituted phenolates have also been investigated, which could be relevant for understanding the solvent interactions of 4-(3-Methylphenyl)phenol .

Relevant Case Studies

Several case studies in the provided papers highlight the potential applications of phenol derivatives. For example, the antimicrobial and antidiabetic activities of 4-aminophenol derivatives have been evaluated, suggesting their use in pharmaceutical applications . The solvatochromic properties of nitro-substituted phenolates have been explored for their use as solvatochromic switches . Additionally, the radical scavenging activities of certain phenol derivatives indicate their potential as antioxidants . These studies provide a context for the possible applications of 4-(3-Methylphenyl)phenol in similar areas.

安全和危害

未来方向

The future directions for research on “4-(3-Methylphenyl)phenol” and similar phenolic compounds could include further exploration of their synthesis methods, mechanisms of action, and potential applications. For instance, there is interest in the potential use of phenolic compounds in functional foods due to their beneficial physiological effects . Additionally, the development of new analytical methods for phenolic compounds in fortified foodstuffs presents another promising direction .

属性

IUPAC Name |

4-(3-methylphenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTSNKPXUWEOBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362560 |

Source

|

| Record name | 3'-Methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylphenyl)phenol | |

CAS RN |

191724-08-0 |

Source

|

| Record name | 3'-Methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)